Amminetriphenylboron
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Amminetriphenylboron can be synthesized through several methods. One common approach involves the reaction of triphenylborane with ammonia. This reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of boron trifluoride diethyl etherate and phenylmagnesium bromide. This method is advantageous due to its high yield and relatively straightforward process .
Chemical Reactions Analysis
Types of Reactions: Amminetriphenylboron undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced under specific conditions to yield different boron-containing species.
Substitution: It participates in substitution reactions where the ammine group can be replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halides and other nucleophiles can be employed in substitution reactions
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boron-oxygen compounds, while substitution reactions can produce a wide range of boron-containing derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which amminetriphenylboron exerts its effects involves its ability to act as a Lewis acid. This allows it to form complexes with various nucleophiles, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Triphenylborane: Similar in structure but lacks the ammine group, making it less versatile in certain reactions.
Tris(pentafluorophenyl)borane: A stronger Lewis acid due to the electronegativity of the fluorine atoms, but less stable under certain conditions.
Boron trifluoride: A common Lewis acid used in various industrial applications, but more reactive and less selective compared to amminetriphenylboron.
Uniqueness: this compound stands out due to its unique combination of stability and reactivity. Its ability to form stable complexes with a wide range of nucleophiles makes it particularly valuable in both research and industrial applications .
Properties
CAS No. |
13276-04-5 |
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Molecular Formula |
C18H18BN |
Molecular Weight |
259.2 g/mol |
IUPAC Name |
azaniumyl(triphenyl)boranuide |
InChI |
InChI=1S/C18H18BN/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H3 |
InChI Key |
DWEITPRKEOJZAQ-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)[NH3+] |
13276-04-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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